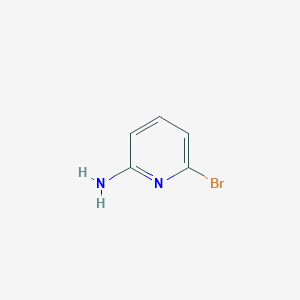

2-Amino-6-bromopyridin

Übersicht

Beschreibung

2-Amino-6-bromopyridine (2-ABP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a pungent odor and is soluble in organic solvents. 2-ABP is used in the synthesis of various organic compounds and is also used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Synthese von 7-Azaindolen

2-Amino-6-bromopyridin wird in einer effizienten Eintopfsynthese von 7-Azaindolen eingesetzt . 7-Azaindole sind Stickstoffanaloga von Indolen und es wurde festgestellt, dass sie eine breite Palette biologischer Aktivitäten besitzen, darunter Antikrebs-, Anti-Entzündungs- und Antiviraleigenschaften.

Anti-HIV-Mittel

Diese Verbindung wird bei der Synthese von Anti-HIV-Mitteln verwendet . Die Entwicklung neuer Anti-HIV-Mittel ist entscheidend im Kampf gegen HIV/AIDS, und this compound bietet einen wertvollen Ausgangspunkt für die Synthese dieser Mittel.

Synthese von 2-Amino-6-Diethylaminopyridin

this compound kann bei der Synthese von 2-Amino-6-Diethylaminopyridin verwendet werden . Diese Verbindung ist ein nützliches Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von Farbstoffen und Pigmenten.

Synthese von 2,6-Di-(Methylamino)-Pyridin

Eine weitere Anwendung von this compound ist die Synthese von 2,6-Di-(Methylamino)-Pyridin . Diese Verbindung ist ein nützlicher Baustein bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Synthese von 3-(6-Bromopyridin-2-yl)-2-(2,6-Difluorphenyl)-1,3-Thiazolidin-4-on

this compound kann bei der Synthese von 3-(6-Bromopyridin-2-yl)-2-(2,6-Difluorphenyl)-1,3-Thiazolidin-4-on verwendet werden . Diese Verbindung ist ein nützliches Zwischenprodukt bei der Synthese verschiedener bioaktiver Moleküle.

Synthese von N-(6-Bromopyridin-2-yl)Dodecylamid

Diese Verbindung kann auch bei der Synthese von N-(6-Bromopyridin-2-yl)Dodecylamid verwendet werden . Diese Verbindung ist ein nützliches Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Synthese von 2-Brom-6-iodopyridin

this compound kann bei der Synthese von 2-Brom-6-iodopyridin verwendet werden . Diese Verbindung ist ein nützliches Zwischenprodukt bei der Synthese verschiedener Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Target of Action

2-Amino-6-bromopyridine is a PqsR ligand . PqsR, also known as MvfR, is a key regulator of Pseudomonas aeruginosa virulence . It controls the expression of multiple virulence factors, making it a crucial target for understanding the pathogenicity of this bacterium .

Mode of Action

The compound interacts with its target, PqsR, with a Kd value of 6.8 μM in the SPR assay . This suggests that 2-Amino-6-bromopyridine binds to PqsR and potentially modulates its activity . It’s important to note that 2-amino-6-bromopyridine shows aweak antagonistic activity

Biochemical Pathways

Given its interaction with pqsr, it’s likely that it influences thequorum sensing pathways of Pseudomonas aeruginosa, which are regulated by PqsR . These pathways control the production of virulence factors and biofilm formation, affecting the bacterium’s ability to cause disease .

Result of Action

Given its role as a pqsr ligand, it may influence theexpression of virulence factors in Pseudomonas aeruginosa .

Safety and Hazards

2-Amino-6-bromopyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-Amino-6-bromopyridine is involved in various biochemical reactions. It is used in the synthesis of several compounds such as 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine

Cellular Effects

It is known to be used in the synthesis of anti-HIV agents , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of various compounds , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known that 2-Amino-6-bromopyridine is a solid at room temperature and is recommended to be stored in a cool and dark place .

Eigenschaften

IUPAC Name |

6-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLJUYPLUWUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306418 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19798-81-3 | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19798-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19798-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for 2-amino-6-bromopyridine and what factors impact its yield?

A1: 2-Amino-6-bromopyridine serves as a valuable precursor in pharmaceutical and chemical synthesis. [] One established method involves a multi-step process starting from 2-amino-6-methylpyridine, progressing through diazotization, bromination, oxidation, chlorination, amination, and finally, Hofmann degradation. [] The yield of this synthesis is particularly sensitive to the reaction conditions employed during the chlorination, amination, and Hofmann degradation steps. []

Q2: Can you provide the molecular formula, weight, and spectroscopic data for 2-amino-6-bromopyridine?

A2: The molecular formula of 2-amino-6-bromopyridine is C5H5BrN2. Its molecular weight is 173.01 g/mol. While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure. []

Q3: How does 2-amino-6-bromopyridine react with ethyl 4-chloroacetoacetate, and what is unique about the outcome?

A3: Condensing 2-amino-6-bromopyridine with ethyl 4-chloroacetoacetate in polyphosphoric acid yields an intriguing result. Instead of a single product, the reaction generates a mixture of four distinct dihalo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. [] This unexpected finding highlights the potential for diverse reactivity with this compound.

A4: Yes, 2-amino-6-bromopyridine plays a key role in synthesizing diisothiocyanato-functionalized 2,2′-bipyridines. [] These bipyridines are obtained through a sequence involving homo- or Negishi cross-coupling reactions to yield diamino-2,2′-bipyridines, followed by reaction with thiophosgene. [] These compounds likely hold potential in materials chemistry, though specific applications require further exploration.

Q4: Does 2-amino-6-bromopyridine form co-crystal salts, and if so, are there any structural insights?

A5: Indeed, 2-amino-6-bromopyridine forms a co-crystal salt with 2,3,5,6-tetrafluorobenzoic acid. [] This salt readily crystallizes from an equimolar mixture of the two components in absolute ethanol. [] While the exact crystal structure details are not provided in the abstract, this finding points towards the potential for utilizing co-crystallization to modulate the physicochemical properties of 2-amino-6-bromopyridine.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113354.png)

![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)

![(3aR,4S,9bS)-6-methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113357.png)

![(3aR,4S,9bS)-8-chloro-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113359.png)

![(3aR,4S,9bS)-6-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113361.png)